Stannane, butylchlorodimethyl-

Vue d'ensemble

Description

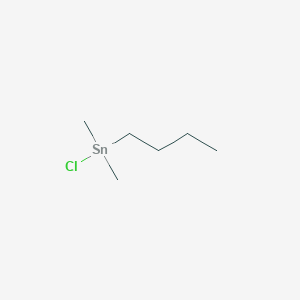

Stannane, butylchlorodimethyl-: is an organotin compound with the chemical formula C(_6)H(_15)ClSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Stannane, butylchlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of butylmagnesium chloride with dimethyltin dichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.

Reaction:

C4H9MgCl+(CH3)2SnCl2→C4H9Sn(CH3)2Cl+MgCl2

Industrial Production Methods

In industrial settings, the production of stannane, butylchlorodimethyl- often involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Stannane, butylchlorodimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tin oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and nitric acid (HNO(_3)).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) are often used.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

Oxidation: Tin oxides (SnO(_2)) or hydroxides (Sn(OH)(_2)).

Reduction: Lower oxidation state tin compounds, such as stannous chloride (SnCl(_2)).

Substitution: Various organotin compounds depending on the substituent used.

Applications De Recherche Scientifique

Organic Synthesis

Stannane, butylchlorodimethyl- serves as a crucial reagent in organic synthesis, particularly for forming carbon-tin bonds. Its utility extends to:

- Cross-coupling reactions : It is employed in various coupling reactions to synthesize complex organic molecules.

- Functional group transformations : The compound can facilitate the introduction of tin into organic frameworks, allowing for further functionalization.

Research into the biological properties of organotin compounds has revealed potential applications in biocides and pharmaceuticals:

- Antimicrobial Properties : Studies indicate that stannane, butylchlorodimethyl- exhibits antimicrobial activity against various pathogens. Its mechanism involves interaction with cellular components, potentially inhibiting enzyme functions.

- Biocidal Applications : The compound is being investigated for its effectiveness as a biocide in agricultural settings.

Industrial Applications

In the industrial sector, stannane, butylchlorodimethyl- is utilized in:

- Polymer Production : It acts as a stabilizer in polyvinyl chloride (PVC) formulations.

- Manufacture of Organotin Compounds : The compound serves as a precursor for synthesizing other organotin derivatives used in various applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of stannane, butylchlorodimethyl- demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in disc diffusion assays compared to control agents .

Case Study 2: Polymer Stabilization

In industrial applications, stannane, butylchlorodimethyl- was tested as a stabilizer in PVC formulations. Results indicated enhanced thermal stability and mechanical properties compared to formulations without organotin stabilizers .

Mécanisme D'action

The mechanism by which stannane, butylchlorodimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and environment.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethyltin chloride (C(_3)H(_9)SnCl): Another organotin compound with similar properties but different reactivity due to the presence of three methyl groups.

Tributyltin chloride (C(_4)H(_9)SnCl): Known for its use as a biocide, it has a similar structure but with three butyl groups.

Dimethyltin dichloride (C(_2)H(_6)SnCl(_2)): Used in similar applications but with different reactivity due to the presence of two chlorine atoms.

Uniqueness

Stannane, butylchlorodimethyl- is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.

Activité Biologique

Stannane, butylchlorodimethyl- (commonly referred to as butylchlorodimethylstannane) is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications in agriculture, medicine, and material science. This article focuses on the biological activity of butylchlorodimethylstannane, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Butylchlorodimethylstannane is characterized by the presence of a tin atom bonded to two methyl groups and a butyl group, with one chlorine substituent. Its molecular formula is CHClSn and it has a molecular weight of approximately 205.6 g/mol.

Mechanisms of Biological Activity

Organotin compounds like butylchlorodimethylstannane exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with cellular metabolism.

- Anticancer Properties : Research indicates that certain organotin compounds can inhibit cancer cell proliferation. They may do this by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways involved in tumor growth.

- Endocrine Disruption : Some organotin compounds are known to act as endocrine disruptors, mimicking or blocking hormones in the body, which can lead to reproductive and developmental issues.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various organotin compounds, including butylchlorodimethylstannane, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that butylchlorodimethylstannane was effective at lower concentrations compared to other tested organotins .

Anticancer Activity

In vitro studies have shown that butylchlorodimethylstannane can inhibit the growth of several cancer cell lines. For instance, it was found to reduce cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound triggered apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Endocrine Disruption Studies

Research has also highlighted the endocrine-disrupting effects of butylchlorodimethylstannane. In animal models, exposure led to alterations in reproductive hormone levels and disrupted normal reproductive functions, indicating potential risks associated with environmental exposure to this compound .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antibacterial Efficacy | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values ≤ 10 µg/mL. | Potential use in developing new antibacterial agents. |

| Cancer Cell Proliferation | Inhibited growth in MCF-7 and PC-3 cells; induced apoptosis via caspase activation. | Suggests potential for use in cancer therapy. |

| Endocrine Disruption | Altered hormone levels in rodent models after exposure; affected reproductive health. | Highlights environmental health concerns regarding organotin exposure. |

Propriétés

IUPAC Name |

butyl-chloro-dimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2CH3.ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUOPHMUDGXBFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073404 | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15649-31-7 | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015649317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butylchlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.